Crystallographic Dihedral Angle: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione Exhibits a 60.0° Twist, Distinct from Unsubstituted and Other para-Substituted N-Phenylphthalimides
The phthalimide fused-ring system and the 4-methoxyphenyl ring in the title compound are inclined at a dihedral angle of 60.0 (1)° [1]. In contrast, N-phenylphthalimide (the unsubstituted parent) exhibits polymorph-dependent twist angles ranging from 56.73 (4)° to 64.09 (10)° [2]. Other para-substituted derivatives show divergent angles: N-(4-methylphenyl)phthalimide derivatives range from 61.02 (3)° to 85.78 (5)° [2], while N-(4-chlorophenyl)phthalimide adopts a distinct packing motif with a different torsion angle [3]. The 60.0° value for the methoxy analog places it at a conformational midpoint, balancing steric and electronic effects that influence crystal packing, solubility, and solid-state stability.
| Evidence Dimension | Dihedral angle between phthalimide and phenyl ring planes (degrees) |
|---|---|
| Target Compound Data | 60.0 (1)° |
| Comparator Or Baseline | N-phenylphthalimide: 56.73 (4)° to 64.09 (10)° (polymorph-dependent); N-(4-methylphenyl)phthalimide derivatives: 61.02 (3)° to 85.78 (5)°; N-(4-chlorophenyl)phthalimide: distinct torsion angle (value not explicitly quantified in open sources) |
| Quantified Difference | ~3.4° higher than the lowest N-phenylphthalimide polymorph; ~1.0° lower than the 4-methyl derivative; substantially lower than the 85.78° methyl derivative conformer |
| Conditions | Single-crystal X-ray diffraction at 123 K; monoclinic space group P21/c |
Why This Matters
Conformational geometry dictates solid-state properties including melting point, solubility, and crystal habit—critical parameters for reproducible formulation, purification, and solid-phase reactions.
- [1] Ariffin, A.; Ng, S. W.; Sim, Y. L.; Khan, M. N. N-(4-Methoxyphenyl)phthalimide. Acta Cryst. 2009, E65, o2155. DOI: 10.1107/S1600536809032838 View Source
- [2] Moreno-Fuquen, R.; Kennedy, A. R.; Gilmour, D.; De Almeida Santos, R. H. Synthesis and Crystal Structure Studies of Three N-Phenylphthalimide Derivatives. J. Chem. Crystallogr. 2013, 43, 36–41. DOI: 10.1007/s10870-012-0386-8 View Source
- [3] Cambridge Structural Database. N-(4-Chlorophenyl)phthalimide (CSD Refcode: GIZGUJ). CCDC deposition number available upon request. View Source
